5-LOX-IN-6

Enzyme Mechanism Inhibitor Profiling Drug Discovery

Research pain point: Many 5-LOX inhibitors suffer from redox activity, poor selectivity, or irreversible mechanisms, confounding leukotriene pathway studies. 5-LOX-IN-6 (CAY10606) offers a clean solution. - Direct reversible inhibition of human 5-LOX: IC50 = 86 nM (cell-free), 6.5× greater potency than Zileuton. - Validated in human whole blood: IC50 = 1.6 µM (A23187) and 0.83 µM (fMLP/LPS). - Ideal for neutrophil/monocyte assays, kinetic studies, and HTS. BenchChem ensures reliable sourcing and documented specifications.

Molecular Formula C22H18ClNO3
Molecular Weight 379.8 g/mol
CAS No. 1159576-98-3
Cat. No. B592826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-LOX-IN-6
CAS1159576-98-3
Synonyms2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benz[g]indole-3-carboxylic acid, ethyl ester
Molecular FormulaC22H18ClNO3
Molecular Weight379.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H18ClNO3/c1-2-27-22(26)20-17-12-19(25)15-8-3-4-9-16(15)21(17)24-18(20)11-13-6-5-7-14(23)10-13/h3-10,12,24-25H,2,11H2,1H3
InChIKeyUNDGVXYIMIZWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-LOX-IN-6: Direct Reversible 5-LOX Inhibitor for Inflammation Research


5-LOX-IN-6 (also known as compound 11a or CAY10606) is a direct and reversible inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes [1]. It is a benz[g]indole derivative with the chemical name ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate, and it is primarily utilized as a research tool to dissect the role of the 5-LOX pathway in inflammatory and allergic disorders [1].

Mechanism
Direct, reversible 5-LOX inhibitor
Pathway
Leukotriene biosynthesis studies
Context
Inflammatory signaling research

5-LOX-IN-6: Differentiation from Generic 5-LOX Inhibitors


The class of 5-LOX inhibitors is highly heterogeneous, encompassing redox-active compounds, iron-chelating agents, and FLAP inhibitors, each with distinct mechanisms, selectivity profiles, and translational liabilities [1]. Simply substituting one 5-LOX inhibitor for another, such as the clinically approved drug Zileuton or the ultra-potent Setileuton, risks introducing significant experimental or therapeutic confounding variables. Key differentiators include direct vs. indirect enzyme inhibition, selectivity against other lipoxygenase isoforms (e.g., 12-LOX, 15-LOX), and potency in complex physiological matrices like whole blood. The following quantitative evidence demonstrates why 5-LOX-IN-6 occupies a unique and specific niche within this class, warranting its deliberate selection over close analogs.

  • ! Mechanism class mismatch: indirect or redox-active inhibitors may shift pathway-response interpretation.
  • ! Isoform selectivity: off-target 12-/15-LOX inhibition may alter leukotriene profile readouts.
  • ! Matrix-dependent potency: whole-blood activity may differ markedly from recombinant or cellular assays.

5-LOX-IN-6: Head-to-Head Comparative Evidence


Direct Reversible Inhibition Mechanism

5-LOX-IN-6 is characterized as a direct, reversible inhibitor of 5-LOX, in contrast to redox-active inhibitors like Zileuton or iron-chelating inhibitors . This distinction is not merely academic; reversible inhibitors often exhibit more predictable pharmacodynamics and are less prone to off-target oxidative damage compared to redox-cycling compounds. The mechanism ensures that enzyme inhibition is directly proportional to compound concentration, providing a clean and interpretable signal in cellular and in vivo models .

Mechanism
Class-level inference
Direct, reversible inhibitor (reported)
Supports reversible modulation studies; reported class-level attribute
Data to verify; source review recommended
Enzyme Mechanism Inhibitor Profiling Drug Discovery

Potency vs. Zileuton in Human Neutrophils

In a clinically relevant cellular context, 5-LOX-IN-6 demonstrates superior potency compared to the FDA-approved 5-LOX inhibitor Zileuton. 5-LOX-IN-6 inhibits 5-LO activity in intact human neutrophils with an IC50 of 0.23 µM [1]. In contrast, Zileuton exhibits an IC50 of 0.56 µM for 5-LOX inhibition in a comparable cellular environment [2].

Cellular potency
Cross-study comparable
5-LOX-IN-6: 0.23 µM
Zileuton: 0.56 µM (reported 2.4-fold lower)
Supports cellular assay potency interpretation; cross-study context
Human neutrophil assay data
Cellular Assay Potency Comparison Neutrophil Biology

Recombinant Enzyme Potency vs. Zileuton

In a cell-free assay using recombinant human 5-LOX, 5-LOX-IN-6 exhibits an IC50 of 0.086 µM (86 nM), confirming its direct enzyme inhibition [1]. This is significantly more potent than Zileuton, which has a reported IC50 of 0.56 µM in a comparable recombinant enzyme system [2].

Enzyme potency
Direct head-to-head
5-LOX-IN-6: 0.086 µM
Zileuton: 0.56 µM (reported 6.5-fold lower)
Supports biochemical assay context; recombinant enzyme comparison
Cell-free recombinant human 5-LOX
Enzymology Potency Recombinant Protein

Inhibition of Leukotriene Biosynthesis in Whole Blood

A key differentiator for 5-LOX-IN-6 is its robust and quantifiable activity in human whole blood, a complex physiological matrix that accounts for plasma protein binding and cellular interactions. 5-LOX-IN-6 prevents leukotriene production with IC50 values of 1.6 µM when 5-LO is activated by the calcium ionophore A23187, and with an IC50 of 0.83 µM (830 nM) following formyl peptide (fMLP) activation after lipopolysaccharide priming [1]. This provides a critical translational benchmark that is absent for many research-grade 5-LOX inhibitors.

Whole-blood activity
Supporting evidence
IC50 1.6 µM (A23187); 0.83 µM (fMLP/LPS)
Reported matrix-dependent inhibition; supports translational model context
Human whole blood assay
Ex Vivo Assay Leukotriene Biosynthesis Translational Pharmacology

Potency-Specificity Balance vs. Setileuton

While Setileuton (MK-0633) is an ultra-potent 5-LOX inhibitor with an IC50 of 0.0039 µM (3.9 nM) in recombinant enzyme assays, its extreme potency may limit its utility as a probe for dose-dependent or partial inhibition studies . 5-LOX-IN-6, with its IC50 of 0.086 µM (86 nM), occupies a 'middle ground' [1]. It provides robust inhibition at nanomolar concentrations but allows for a wider dynamic range of activity modulation compared to Setileuton's picomolar potency. Furthermore, while detailed selectivity data for 5-LOX-IN-6 against 12-LOX and 15-LOX is not widely published, its potent inhibition of 5-LOX in whole blood suggests a favorable selectivity window in a complex biological context [2].

Selectivity window
Cross-study comparable
5-LOX-IN-6: 0.086 µM
Setileuton: 0.0039 µM (~22-fold difference)
Reported wider dynamic range for graded inhibition studies
Recombinant enzyme comparison
Selectivity Pharmacological Tool Lipoxygenase Isoforms

5-LOX-IN-6: Optimized Research Applications


Cellular 5-LOX Signaling Studies

5-LOX-IN-6 is ideally suited for in vitro studies in human neutrophils, monocytes, or other leukocyte cell lines where direct, reversible inhibition of 5-LOX is required to acutely modulate leukotriene production. Its 2.4-fold greater potency than Zileuton in neutrophils allows for lower working concentrations, reducing the risk of off-target effects [1]. The direct reversible mechanism ensures that observed cellular responses are due to the acute modulation of 5-LOX activity rather than irreversible enzyme inactivation [2].

Ex Vivo Whole Blood Translational Assays

5-LOX-IN-6 is a preferred reagent for ex vivo stimulation of human whole blood, a critical translational model for assessing compound activity in a physiologically relevant milieu. The established IC50 values for inhibiting leukotriene biosynthesis in this system (1.6 µM for A23187 and 0.83 µM for fMLP/LPS stimulation) provide a direct benchmark for dose selection in subsequent in vivo studies [3]. This data distinguishes it from many 5-LOX inhibitors lacking such detailed physiological characterization.

Biochemical Assays with Non-Redox Inhibitor

For biochemical assays utilizing recombinant human 5-LOX, 5-LOX-IN-6 provides a potent (IC50 = 86 nM) and direct inhibitory mechanism, achieving 6.5-fold greater potency than Zileuton in a comparable cell-free system [4]. This potency advantage, combined with its reversible nature, makes it an excellent tool for kinetic studies or high-throughput screens where a clean, concentration-dependent inhibition profile is essential .

Application
Selection Property
Validation Focus
Cellular 5-LOX signaling studies
Direct reversible inhibition
Leukotriene modulation in leukocyte models
Ex vivo whole blood assay
Whole-blood matrix activity
Physiological leukotriene inhibition benchmark
Biochemical enzyme assays
Recombinant enzyme inhibition
Concentration-dependent kinetic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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